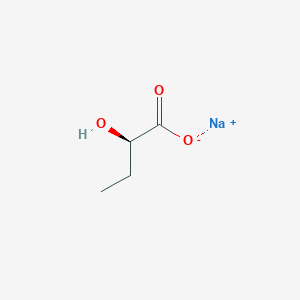
Sodium (R)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ®-2-hydroxybutanoate, also known as sodium ®-2-hydroxybutyrate, is a sodium salt of ®-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer is the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ®-2-hydroxybutanoate can be synthesized through the neutralization of ®-2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxybutanoic acid in water and then slowly adding a stoichiometric amount of sodium hydroxide solution while maintaining the temperature below 25°C to avoid decomposition. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods: On an industrial scale, sodium ®-2-hydroxybutanoate can be produced through fermentation processes using specific strains of bacteria that can convert substrates like glucose or glycerol into ®-2-hydroxybutanoic acid. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method is advantageous due to its sustainability and cost-effectiveness.
Types of Reactions:
Oxidation: Sodium ®-2-hydroxybutanoate can undergo oxidation to form sodium 2-oxobutanoate.
Reduction: It can be reduced to form sodium ®-2-hydroxybutanoate alcohol.
Substitution: The hydroxyl group in sodium ®-2-hydroxybutanoate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sodium 2-oxobutanoate.
Reduction: Sodium ®-2-hydroxybutanoate alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium ®-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It has potential therapeutic applications, including as a treatment for metabolic disorders and as a neuroprotective agent.
Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of sodium ®-2-hydroxybutanoate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid cycle, where it is converted into other metabolites that are essential for energy production. Additionally, it can act as a signaling molecule, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Sodium (S)-2-hydroxybutanoate: The enantiomer of sodium ®-2-hydroxybutanoate, with similar chemical properties but different biological activities.
Sodium lactate: Another hydroxy acid salt with similar uses in biochemistry and industry.
Sodium 3-hydroxybutanoate: A related compound with applications in medicine and biochemistry.
Uniqueness: Sodium ®-2-hydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its role as a metabolic intermediate and potential therapeutic applications also distinguish it from other similar compounds.
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
126.09 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
InChI Key |
MOSCXNXKSOHVSQ-AENDTGMFSA-M |
Isomeric SMILES |
CC[C@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




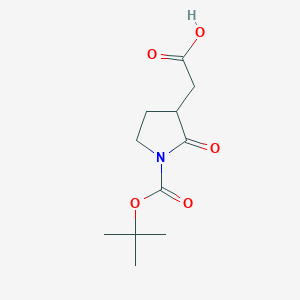

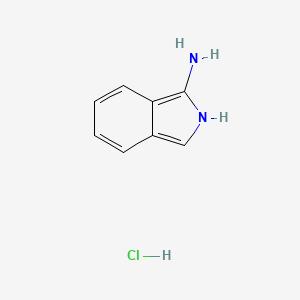
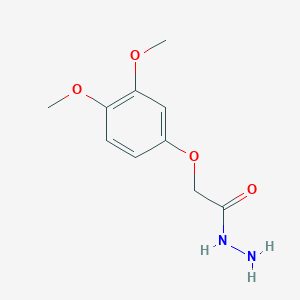
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
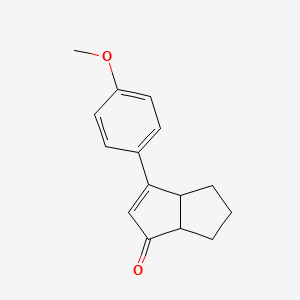

![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
